![molecular formula C16H14ClFO B1327447 3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-13-6](/img/structure/B1327447.png)
3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including microwave-assisted synthesis, as seen in the preparation of novel triazolothiadiazoles . Another method includes a multi-step synthesis involving substitution and hydrolysis to create an intermediate for anticancer drugs . Additionally, the synthesis of fluorinated aromatic compounds from triazenes in acidic medium demonstrates a methodology that introduces fluorine at the end of the synthesis process .
Molecular Structure Analysis
The molecular structures of related compounds are supported by spectroscopic data such as IR, NMR (both ^1H and ^13C), and mass spectrometry . Single-crystal X-ray crystallography is also employed to determine the chirality and confirm the structure of certain compounds .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of hydrogen-bonded chains in propenone derivatives , and the organotin esterification of a fluorophenyl-propenoic acid, leading to compounds with potential biological activities . Nucleophilic reactions of fluorinated butenolides demonstrate the reactivity of such compounds with both hard and soft nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often inferred from their electronic properties, as analyzed by cyclic voltammetry and UV-vis spectroscopy . The intrinsic activity of certain compounds, such as HMG-CoA reductase inhibitors, is enhanced by specific substitutions on the biphenyl moiety . The electronic properties of conjugated polythiophenes can be tuned by using building blocks like 3-fluoro-4-hexylthiophene .
Scientific Research Applications
Molecular Structures and Intermolecular Interactions
The compound has been utilized in studies exploring the structural configurations of molecules and their intermolecular interactions. In one study, the compound, among others, was analyzed to understand the envelope conformation of the pyrazole ring and the formation of molecular chains through intermolecular C-Cl...π contact, highlighting its role in the analysis of crystal structures (Chopra et al., 2007).
Synthesis and Structure of Chemical Compounds
The compound has been involved in the synthesis and structural analysis of various chemical compounds, including phosphazene-(eta 6-arene)chromium tricarbonyl derivatives. The study provides insights into the molecular structures and substituents, playing a crucial role in understanding the chemical properties and potential applications of these compounds (Allcock et al., 1991).
Copolymerization and Material Properties
Research has explored the copolymerization of the compound with styrene, analyzing the composition, structure, and decomposition characteristics of the resulting copolymers. This research is significant for material science, offering insights into the thermal stability and structural properties of novel copolymers (Savittieri et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and function of these targets .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways in the body .
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can interact with transport proteins .
Result of Action
Similar compounds have been known to induce a range of effects, from changes in cell signaling and metabolism to cytotoxic effects .
Action Environment
The action, efficacy, and stability of 3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone are likely to be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXAVGZNGSIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644142 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898769-13-6 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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